(3-Bromocyclopentyl)methylbenzene
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Overview
Description
(3-Bromocyclopentyl)methylbenzene is an organic compound with the molecular formula C12H15Br It consists of a benzene ring attached to a cyclopentane ring, which is substituted with a bromine atom at the third position and a methyl group at the first position
Mechanism of Action
Target of Action
(3-Bromocyclopentyl)methylbenzene is an organic compound that is primarily used as a synthetic intermediate in organic synthesis .
Mode of Action
The mode of action of this compound is primarily through its reactivity as an electrophile in electrophilic aromatic substitution reactions . The bromine atom on the cyclopentyl group can be replaced by a nucleophile, allowing for the introduction of various functional groups . This makes this compound a versatile reagent in organic synthesis .
Pharmacokinetics
As a small organic molecule, it is likely to be absorbed and distributed throughout the body. Its metabolism would likely involve enzymatic processes that could potentially remove the bromine atom or modify the benzene or cyclopentyl groups . Excretion would likely occur through the kidneys .
Result of Action
The primary result of the action of this compound is the synthesis of more complex organic compounds . The specific molecular and cellular effects would depend on the properties of these synthesized compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromocyclopentyl)methylbenzene can be achieved through several methods. One common approach involves the bromination of cyclopentylmethylbenzene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the electrophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane (CH2Cl2) and are carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Bromocyclopentyl)methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can yield cyclopentylmethylbenzene.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.
Major Products
Substitution: Products include various substituted cyclopentylmethylbenzenes.
Oxidation: Products include cyclopentylmethyl ketone or cyclopentylmethyl carboxylic acid.
Reduction: The major product is cyclopentylmethylbenzene.
Scientific Research Applications
(3-Bromocyclopentyl)methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylmethylbenzene: Lacks the bromine atom, making it less reactive in substitution reactions.
(3-Chlorocyclopentyl)methylbenzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
(3-Fluorocyclopentyl)methylbenzene: Contains a fluorine atom, which significantly alters its chemical behavior due to the strong electronegativity of fluorine.
Uniqueness
(3-Bromocyclopentyl)methylbenzene is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable compound for synthetic applications and research studies.
Properties
IUPAC Name |
(3-bromocyclopentyl)methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br/c13-12-7-6-11(9-12)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKSPIAEYIRCLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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